Isochroman-3-yl(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Description

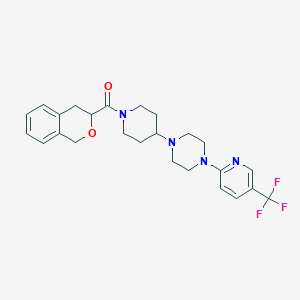

Compound X is a synthetic small molecule characterized by an isochroman-3-yl methanone core linked to a substituted piperazine-piperidine scaffold. Its structure implies:

- Pharmacophore: The piperazine-piperidine system may enable interactions with G-protein-coupled receptors (GPCRs) or transporters.

Without experimental data (e.g., IC50, solubility, metabolic stability), further functional insights remain speculative.

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-3-yl-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29F3N4O2/c26-25(27,28)20-5-6-23(29-16-20)31-13-11-30(12-14-31)21-7-9-32(10-8-21)24(33)22-15-18-3-1-2-4-19(18)17-34-22/h1-6,16,21-22H,7-15,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXZMMUIGNMNCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C(=O)C4CC5=CC=CC=C5CO4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isochroman-3-yl(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. One common approach is to start with the preparation of the isochroman ring, followed by the introduction of the trifluoromethyl-pyridine group through a nucleophilic substitution reaction. The piperazine and piperidine rings are then introduced via amide bond formation. The final product is obtained after purification through techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Isochroman-3-yl(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The isochroman ring can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The nitro group on the pyridine ring can be reduced to an amine.

Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the isochroman ring can yield isochromanone, while reduction of the nitro group on the pyridine ring can produce an aminopyridine derivative.

Scientific Research Applications

Isochroman-3-yl(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antiviral, and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Isochroman-3-yl(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperazine and piperidine moieties can interact with neurotransmitter receptors, potentially modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differentiators

The trifluoromethyl group in Compound X enhances electronegativity and metabolic stability compared to non-fluorinated analogs.

Target Specificity :

- Compound W3’s chloropyrimidine-triazole system aligns with kinase inhibitors like imatinib, while Compound X’s pyridine-piperazine motif resembles JAK/STAT inhibitors (e.g., tofacitinib) .

Pharmacokinetics :

- The piperazine-piperidine linker in Compound X may reduce first-pass metabolism compared to simpler amine chains in analogs.

Biological Activity

Isochroman-3-yl(4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone, a complex organic compound, has garnered attention in medicinal chemistry due to its potential pharmacological applications. This article examines its biological activity, focusing on its interactions with various biological targets and the implications for therapeutic use.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives and incorporates multiple functional groups, including isochroman, trifluoromethyl pyridine, and piperazine rings. Its molecular structure can be represented as follows:

Key Structural Features:

- Isochroman Ring: Contributes to the compound's stability and lipophilicity.

- Piperidine and Piperazine Rings: Enhance binding affinity to biological targets.

- Trifluoromethyl Group: Modifies electronic properties, potentially increasing potency against specific receptors.

Research indicates that this compound primarily interacts with GABA receptors , which play a crucial role in neurotransmission. This interaction suggests potential applications in treating cognitive disorders such as Alzheimer's disease, where modulation of GABAergic activity may alleviate symptoms and improve cognitive function.

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits significant binding affinity to GABA_A receptors. The following table summarizes key findings from various studies:

These results indicate a promising profile for isochroman derivatives in modulating neurotransmitter systems.

In Vivo Studies

Animal models have been employed to assess the therapeutic potential of this compound. Notable findings include:

- Cognitive Enhancement: In rodent models of Alzheimer's disease, administration of isochroman derivatives improved memory retention and learning abilities.

Case Studies

Case Study 1: Alzheimer's Disease Model

A study conducted on transgenic mice exhibiting Alzheimer's-like symptoms showed that treatment with isochroman derivatives led to a significant reduction in amyloid-beta plaques and improved cognitive performance on memory tasks. This supports the hypothesis that GABA modulation can positively influence neurodegenerative processes.

Case Study 2: Anxiety Disorders

In a separate study involving anxiety models, administration of the compound resulted in reduced anxiety-like behavior in rodents, suggesting its potential as an anxiolytic agent through serotonergic modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.